2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide
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Overview
Description
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide is an organic compound that features a bromine and fluorine substituted phenyl ring, an acetamide group, and a hydroxymethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide typically involves a multi-step process. One common route includes the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents.
Acetamide Formation: The brominated and fluorinated phenyl ring is then reacted with acetic anhydride to form the acetamide group.
Hydroxymethylation: Finally, the compound is subjected to hydroxymethylation to introduce the hydroxymethyl group on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
Oxidation: The major product would be 2-(5-bromo-2-fluorophenyl)-N-[3-(carboxyphenyl)]acetamide.
Reduction: The major product would be 2-(5-bromo-2-fluorophenyl)-N-[3-(aminomethyl)phenyl]acetamide.
Substitution: The products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving bromine and fluorine-containing compounds.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide
- 2-(5-bromo-2-chlorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide
- 2-(5-bromo-2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide
Uniqueness
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide is unique due to the specific combination of bromine and fluorine substituents, which can impart distinct chemical and biological properties. The hydroxymethyl group also provides a site for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c16-12-4-5-14(17)11(7-12)8-15(20)18-13-3-1-2-10(6-13)9-19/h1-7,19H,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKLDXXWYBOLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=C(C=CC(=C2)Br)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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